Reduced Lipophilicity (XLogP3 = 1.0) Compared to Non-Polar Alkyl Linkers
tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate exhibits a computed XLogP3 value of 1.0 [1], placing it in a moderately hydrophilic regime that is distinct from purely hydrocarbon-based alkyl linkers. In contrast, a typical C5 alkyl linker (pentyl chain) carries no polar atoms and would have an XLogP3 value significantly higher, approximating 3-4 depending on terminal functionalization. The incorporation of the carbamate nitrogen and hydroxyl oxygen introduces polar character while maintaining a single hydrogen bond donor—a profile associated with improved solubility relative to fully hydrophobic linkers [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Typical C5 alkyl linker: XLogP3 ≈ 3-4 (estimated based on pentane backbone with terminal amine/hydroxyl); PEG-based linker (PEG2): XLogP3 ≈ -0.5 to 0.5 |
| Quantified Difference | ΔXLogP3 = 2-3 units lower than C5 alkyl linker; intermediate between alkyl and PEG linkers |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2019.06.18) [1]; comparator values estimated from class-level linker properties. |
Why This Matters
Lipophilicity directly influences passive membrane permeability and aqueous solubility—linkers with XLogP3 values near 1 may balance solubility and permeability better than highly lipophilic alkyl chains, a consideration for optimizing oral bioavailability in beyond-Rule-of-5 molecules.
- [1] PubChem. Computed Properties: XLogP3-AA for tert-butyl cyclopropyl(2-hydroxyethyl)carbamate (CID 43576825). View Source
- [2] BOC Sciences. C3, C5, C8 Alkyl Linkers Compared: Which Works Best in PROTAC Optimization? View Source
